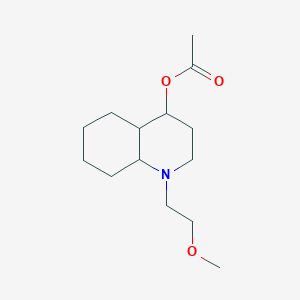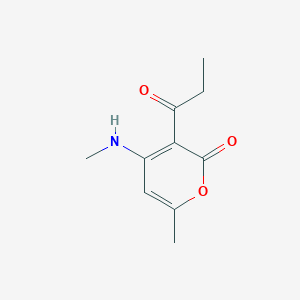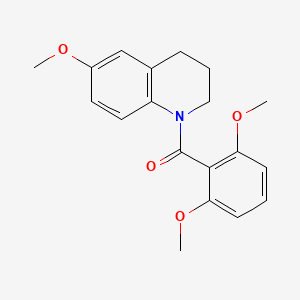![molecular formula C27H21F2N3O4S B11068627 methyl 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11068627.png)
methyl 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a thiazine ring, fluorobenzyl groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.
Introduction of Fluorobenzyl Groups: Fluorobenzyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-((4-FLUOROBENZYL)OXY)BENZOATE
- METHYL 4-FLUORO-3-((4-FLUOROBENZYL)OXY)BENZOATE
Uniqueness
METHYL 4-[({3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE is unique due to its combination of a thiazine ring and multiple fluorobenzyl groups. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C27H21F2N3O4S |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
methyl 4-[[3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylimino]-4-oxo-1,3-thiazine-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H21F2N3O4S/c1-36-26(35)19-6-12-22(13-7-19)31-25(34)23-14-24(33)32(16-18-4-10-21(29)11-5-18)27(37-23)30-15-17-2-8-20(28)9-3-17/h2-14H,15-16H2,1H3,(H,31,34) |
InChI Key |
CIRSKNLXVLVNHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CC=C(C=C3)F)S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-benzyl-1-(4-fluorobenzyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11068544.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B11068552.png)
![3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11068554.png)

![7'-Amino-1-benzyl-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11068565.png)

![(7aR)-3-(4-ethoxyphenyl)-6-methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11068577.png)
![[5-(4-Cyanobenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid](/img/structure/B11068584.png)
![methyl S-benzyl-N-({[N-(phenylcarbonyl)glycyl]oxy}acetyl)cysteinate](/img/structure/B11068588.png)
![9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11068605.png)
![ethyl 4-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B11068613.png)

![N-(4-methoxybenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11068615.png)

